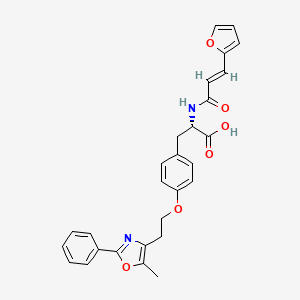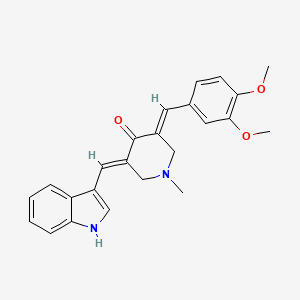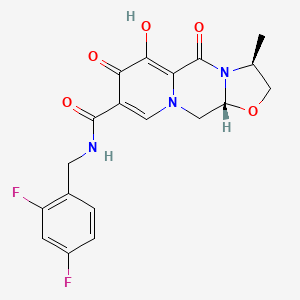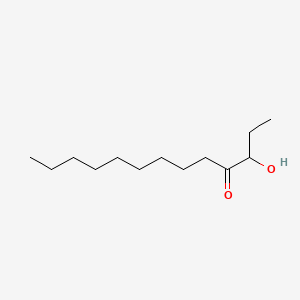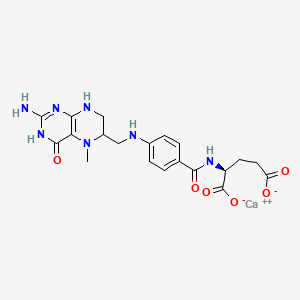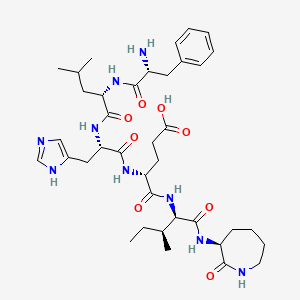
1H-Isoindole-1,3(2H)-dione, 4-amino-2-(2,6-dioxo-3-piperidinyl)-5-hydroxy-
概要
説明
CC-17368 is a bio-active chemical.
科学的研究の応用
Synthesis and Derivative Development
Hexahydro-1H-isoindole-1,3(2H)-dione Derivatives : New synthesis methods have been developed for these derivatives, crucial in pharmaceutical and chemical research. These compounds are synthesized starting from 3-sulfolene and involve epoxidation and nucleophile-based reactions (Tan et al., 2016).
N-Aminoimides Synthesis : Two novel N-aminoimides derived from 1H-isoindole-1,3(2H)dione have been synthesized, offering potential applications in molecular and crystallography studies (Struga et al., 2007).
C-Methylthalidomide Enantiomers : Enantiomers of configurationally stable C-methyl derivative of thalidomide, based on 1H-isoindole-1,3(2H)-dione, were synthesized, significant for chiral pharmaceutical research (Blaschke & Graute, 1987).
Antimicrobial and Anticancer Applications
Antimicrobial Activity : Certain derivatives of 1H-isoindole-1,3(2H)-dione show significant antimicrobial properties, making them candidates for drug development (Salvi et al., 2007).
Anticancer Activity : Isoindole-1,3(2H)-dione derivatives have demonstrated cytotoxic effects on various cancer cells. The substituents attached to these compounds significantly influence their anticancer activities (Tan et al., 2020).
Chemical and Pharmaceutical Properties
Phthalimide Derivatives : New derivatives of 1H-isoindole-1,3(2H)-dione have been synthesized and evaluated for their cyclooxygenase inhibitory activity, showcasing potential in pharmaceutical research (Szkatuła et al., 2021).
Photoluminescent Properties : Amino-phthalimide derivatives of 1H-isoindole-1,3(2H)-dione exhibit high fluorescence, suggesting applications in materials science and bioimaging (Tan et al., 2014).
Serotonin Receptor and Phosphodiesterase 10A Inhibition : Derivatives of 4-methoxy-1H-isoindole-1,3(2H)-dione show promise as potential antipsychotics, having affinity for serotonin receptors and inhibiting phosphodiesterase 10A (Czopek et al., 2020).
Structural and Molecular Studies
Vibrational Properties and X-ray Diffraction : Research has focused on the structural and conformational properties of 1H-Isoindole-1,3(2H)-dione derivatives, crucial for understanding their chemical behavior (Torrico-Vallejos et al., 2010).
Mesophase Characterization of Schiff Bases : Isoindoline-1,3-dione based mesogenic Schiff bases have been studied for their molecular structures and thermal behavior, indicating potential in material science and liquid crystal technology (Dubey et al., 2018).
特性
IUPAC Name |
4-amino-2-(2,6-dioxopiperidin-3-yl)-5-hydroxyisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O5/c14-10-7(17)3-1-5-9(10)13(21)16(12(5)20)6-2-4-8(18)15-11(6)19/h1,3,6,17H,2,4,14H2,(H,15,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWWLCCKVBTYTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=C(C=C3)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Isoindole-1,3(2H)-dione, 4-amino-2-(2,6-dioxo-3-piperidinyl)-5-hydroxy- | |
CAS RN |
1547162-41-3 | |
| Record name | CC-17368 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1547162413 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CC-17368 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2JD83JK9RC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-{4-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-3,5-dimethyl-1H-pyrazol-1-yl}-3-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B606444.png)
